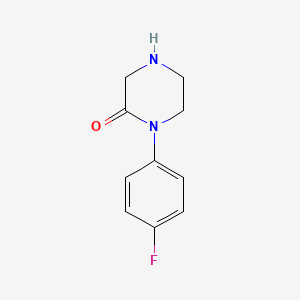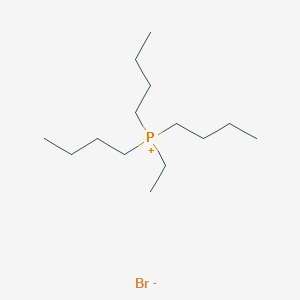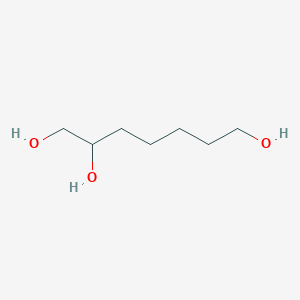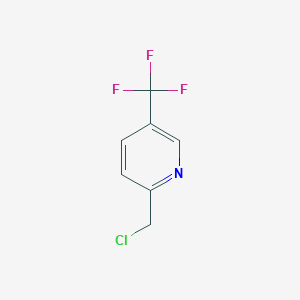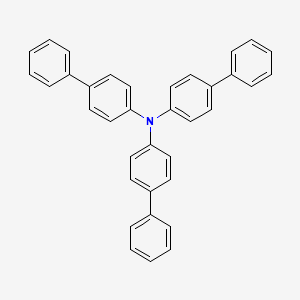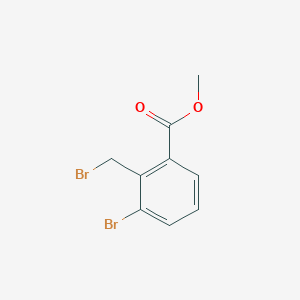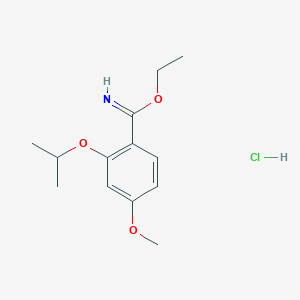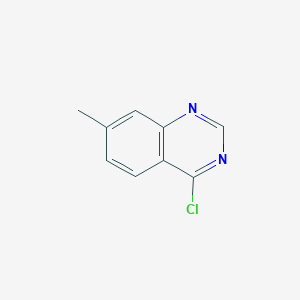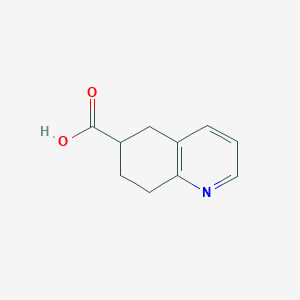![molecular formula C13H14O5 B1591863 4-[3-(Acryloyloxy)propoxy]benzoic acid CAS No. 245349-46-6](/img/structure/B1591863.png)
4-[3-(Acryloyloxy)propoxy]benzoic acid
Descripción general
Descripción
4-[3-(Acryloyloxy)propoxy]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₄O₅ . It is also known by its CAS number 245349-46-6 . This compound belongs to the class of benzoic acids and is characterized by an acryloyloxy group attached to a propoxy side chain on the benzene ring. The structure of this compound is shown below:
!Molecular Structure
Synthesis Analysis
The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid involves the reaction of a suitable benzoic acid derivative with an acryloyl chloride or acrylate compound. Specific synthetic routes may vary, but the acryloyloxy group is introduced to the benzene ring via nucleophilic substitution or other suitable reactions.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with a propoxy side chain and an acryloyloxy group. The acryloyloxy group imparts reactivity and potential for polymerization. The precise arrangement of atoms and bond angles can be explored using computational methods and spectroscopic techniques.
Chemical Reactions Analysis
4-[3-(Acryloyloxy)propoxy]benzoic acid can participate in various chemical reactions:
- Hydrolysis : The ester linkage between the acryloyloxy group and the propoxy side chain can be hydrolyzed under acidic or basic conditions.
- Polymerization : Due to the acryloyloxy group, this compound can undergo radical polymerization to form polymers with potential applications in coatings, adhesives, or drug delivery systems.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 4-[3-(Acryloyloxy)propoxy]benzoic acid is not readily available in the literature.
- Solubility : It is likely soluble in organic solvents due to the acryloyloxy group.
- Stability : The compound should be stored sealed in a dry environment at temperatures between 2°C and 8°C.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Intermediate for Polymeric Liquid Crystals : 4-[3-(Acryloyloxy)propoxy]benzoic acid serves as an important intermediate in the synthesis of side-chain ligands for polymeric liquid crystals. This is evident from the study of its structural properties, which contribute to its application in liquid crystal technology (Muhammad et al., 2008).
Liquid Crystal Polymers Synthesis : The compound has been used in the synthesis of liquid crystalline polymers with cross-linked network structures, demonstrating its utility in creating materials with unique phase behavior and textures (Saminathan & Pillai, 2000).
Photophysical Properties
Influence on Luminescent Properties : Derivatives of 4-[3-(Acryloyloxy)propoxy]benzoic acid have been studied for their influence on the luminescent properties of lanthanide coordination compounds, indicating its potential in the development of new materials with specific photophysical characteristics (Sivakumar et al., 2010).
Optical and Thermal Properties : The compound's derivatives have been involved in studies focusing on their optical and thermal properties, further confirming its relevance in the field of materials science, particularly in the synthesis of substances with distinct optical behaviors (Qi, 2008).
Biological Properties
- Potential in Antibacterial Applications : Research into novel hybrid derivatives of benzoic acid, including 4-[3-(Acryloyloxy)propoxy]benzoic acid, has shown promising antibacterial activity, suggesting potential applications in the development of new antibacterial agents (Satpute et al., 2018).
Safety And Hazards
- Hazard Statements : The compound poses minimal hazards. However, standard safety precautions (such as wearing appropriate protective gear) should be followed during handling.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Direcciones Futuras
Research avenues for 4-[3-(Acryloyloxy)propoxy]benzoic acid include:
- Biological Activity : Investigate potential biological activities, such as antimicrobial or anti-inflammatory properties.
- Polymer Applications : Explore its use in polymer science and materials engineering.
Propiedades
IUPAC Name |
4-(3-prop-2-enoyloxypropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBWYWGJQFTBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595041 | |
| Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Acryloyloxy)propoxy]benzoic acid | |
CAS RN |
245349-46-6 | |
| Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
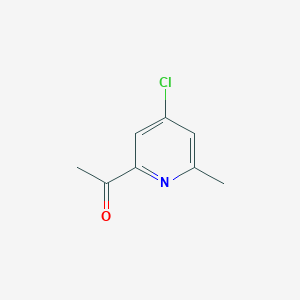
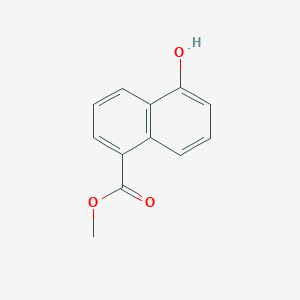
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
